molecular formula C16H10ClNO B1421746 4-(4-Chlorobenzoyl)isoquinoline CAS No. 1187166-86-4

4-(4-Chlorobenzoyl)isoquinoline

Cat. No.: B1421746
CAS No.: 1187166-86-4
M. Wt: 267.71 g/mol
InChI Key: ZSQJJUYXCGWILU-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)isoquinoline is an organic compound with the molecular formula C16H10ClNO It is a derivative of isoquinoline, featuring a 4-chlorobenzoyl group attached to the isoquinoline ring

Scientific Research Applications

4-(4-Chlorobenzoyl)isoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzoyl)isoquinoline typically involves the reaction of isoquinoline with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzoyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Isoquinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted isoquinoline derivatives, depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoylisoquinoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-(4-Methylbenzoyl)isoquinoline: Contains a methyl group instead of a chlorine atom, leading to different chemical and physical properties.

    4-(4-Fluorobenzoyl)isoquinoline: The fluorine atom can significantly alter the compound’s electronic properties and reactivity.

Uniqueness

4-(4-Chlorobenzoyl)isoquinoline is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.

Properties

IUPAC Name

(4-chlorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQJJUYXCGWILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272073
Record name (4-Chlorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-86-4
Record name (4-Chlorophenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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